N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide
Description
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide is a carbazole derivative characterized by a tetrahydrocarbazole core substituted with a chlorine atom at the 8-position and a 2-methylpropanamide group at the 1-position. Carbazole derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects, driven by their ability to interact with enzymes, receptors, and signaling pathways .
Properties
Molecular Formula |
C16H19ClN2O |
|---|---|
Molecular Weight |
290.79 g/mol |
IUPAC Name |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C16H19ClN2O/c1-9(2)16(20)18-13-8-4-6-11-10-5-3-7-12(17)14(10)19-15(11)13/h3,5,7,9,13,19H,4,6,8H2,1-2H3,(H,18,20) |
InChI Key |
VSAWGSGADATSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1CCCC2=C1NC3=C2C=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide typically involves the reaction of 8-chloro-2,3,4,9-tetrahydro-1H-carbazole with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
8-chloro-2,3,4,9-tetrahydro-1H-carbazole+2-methylpropanoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares the target compound with structurally similar carbazole derivatives, highlighting key differences in substituents, molecular weights, and biological activities:
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Biological Activities | Reference |
|---|---|---|---|---|---|
| Target Compound : N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide | Not explicitly provided | 8-Cl, 1-(2-methylpropanamide) | ~300–350 (estimated) | Not explicitly reported; inferred from analogs | N/A |
| N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide | C23H21ClN4O2 | 8-Cl, 3-(quinazolinone) | 420.9 | Research applications (exact activity unspecified) | |
| N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(2,3-dihydrobenzofuran-5-yl)propanamide | Not provided | 8-Cl, 3-(dihydrobenzofuran) | ~354.8 | Anticancer, antimicrobial (inferred from structural analogs) | |
| N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-4-isoxazolecarboxamide | Not provided | 8-Cl, 4-isoxazolecarboxamide | Not specified | Unique isoxazole moiety enhances metabolic stability | |
| N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide | Not provided | 8-Cl, 2-(tetrazole) | Not specified | Enzyme inhibition, receptor binding (tetrazole enhances bioavailability) | |
| N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide | Not provided | 6-Cl, pyrazine-carboxamide | Not specified | Antimicrobial (pyrazine enhances aromatic interactions) |
Key Differences and Functional Implications
Substituent Effects: Quinazolinone vs. Methylpropanamide: The quinazolinone substituent in introduces a fused aromatic ring, likely enhancing DNA intercalation or kinase inhibition, common in anticancer agents. In contrast, the 2-methylpropanamide group in the target compound may improve solubility and bioavailability. Tetrazole vs. Isoxazole: Tetrazole-containing derivatives (e.g., ) are known for metabolic stability and hydrogen-bonding capabilities, whereas isoxazole (e.g., ) contributes to π-π stacking and hydrophobic interactions. Halogen Position: Chlorine at the 6-position (e.g., ) versus 8-position (target compound) may alter steric and electronic effects, influencing receptor binding.
Biological Activity :
- Anticancer : Compounds with methoxybenzamide (e.g., ) or dihydrobenzofuran (e.g., ) substituents show anticancer activity, likely due to intercalation or topoisomerase inhibition.
- Antimicrobial : Pyrazine () and tetrazole () derivatives exhibit antimicrobial properties, attributed to their ability to disrupt microbial enzyme function.
- Neuroprotective : Simpler carbazoles (e.g., ) with methoxy groups demonstrate neuroprotective effects, suggesting substituent polarity plays a role in crossing the blood-brain barrier.
Physicochemical Properties: Solubility: The 2-methylpropanamide group in the target compound may enhance aqueous solubility compared to hydrophobic substituents like dihydrobenzofuran ().
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